molecular formula C13H17NO B14643501 2-Butenamide, N-ethyl-2-methyl-3-phenyl-, (E)- CAS No. 56604-81-0

2-Butenamide, N-ethyl-2-methyl-3-phenyl-, (E)-

Cat. No.: B14643501
CAS No.: 56604-81-0
M. Wt: 203.28 g/mol
InChI Key: UYLXIECXAARLRA-ZHACJKMWSA-N
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Description

2-Butenamide, N-ethyl-2-methyl-3-phenyl-, (E)- is an organic compound that belongs to the class of amides. It is characterized by the presence of a butenamide group, which includes a double bond between the second and third carbon atoms. The compound also features an ethyl group attached to the nitrogen atom, a methyl group on the second carbon, and a phenyl group on the third carbon. This specific configuration is denoted by the (E)- prefix, indicating the trans configuration of the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenamide, N-ethyl-2-methyl-3-phenyl-, (E)- can be achieved through various synthetic routes. One common method involves the reaction of an appropriate amine with an acrylamide derivative under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and pressure, are optimized to ensure the desired (E)-configuration of the product.

Industrial Production Methods

In an industrial setting, the production of 2-Butenamide, N-ethyl-2-methyl-3-phenyl-, (E)- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Industrial methods may also incorporate purification steps such as crystallization or distillation to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butenamide, N-ethyl-2-methyl-3-phenyl-, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions may require catalysts or specific solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Derivatives with different functional groups replacing the amide group.

Scientific Research Applications

2-Butenamide, N-ethyl-2-methyl-3-phenyl-, (E)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Butenamide, N-ethyl-2-methyl-3-phenyl-, (E)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Butenamide, N-phenyl-: Similar structure but lacks the ethyl and methyl groups.

    2-Butenamide, N-(4-methoxyphenyl)-3-methyl-: Contains a methoxy group on the phenyl ring.

    2-Butanamide, N-ethyl-: Lacks the double bond and phenyl group.

Uniqueness

2-Butenamide, N-ethyl-2-methyl-3-phenyl-, (E)- is unique due to its specific (E)-configuration, which can influence its reactivity and interactions with other molecules. The presence of the ethyl, methyl, and phenyl groups also contributes to its distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

56604-81-0

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(E)-N-ethyl-2-methyl-3-phenylbut-2-enamide

InChI

InChI=1S/C13H17NO/c1-4-14-13(15)11(3)10(2)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,14,15)/b11-10+

InChI Key

UYLXIECXAARLRA-ZHACJKMWSA-N

Isomeric SMILES

CCNC(=O)/C(=C(\C)/C1=CC=CC=C1)/C

Canonical SMILES

CCNC(=O)C(=C(C)C1=CC=CC=C1)C

Origin of Product

United States

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